molecular formula C14H19N3O2 B2745018 1-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperidine-3-carboxylic acid CAS No. 1708013-39-1

1-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperidine-3-carboxylic acid

Cat. No.: B2745018
CAS No.: 1708013-39-1
M. Wt: 261.325
InChI Key: KNRUJCYINFCDIT-UHFFFAOYSA-N
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Description

1-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperidine-3-carboxylic acid is a complex organic compound that features a piperidine ring fused with a pyrimidine moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperidine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The process often starts with the preparation of the pyrimidine ring, followed by the introduction of the piperidine moiety through nucleophilic substitution reactions. The final step involves the carboxylation of the piperidine ring to yield the target compound.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can enhance the efficiency of the synthesis process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups on the pyrimidine or piperidine rings are replaced with other substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated reagents under reflux conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperidine-3-carboxylic acid has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases, particularly those involving the central nervous system.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact pathways and targets are subject to ongoing research, but it is believed to influence signaling pathways related to inflammation and cell proliferation.

Comparison with Similar Compounds

    Piperidine derivatives: Compounds like piperine and piperidine-4-carboxylic acid share structural similarities with 1-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperidine-3-carboxylic acid.

    Pyrimidine derivatives: Compounds such as 2,4-diaminopyrimidine and 5-fluorouracil also contain the pyrimidine ring.

Uniqueness: What sets this compound apart is its unique combination of the piperidine and pyrimidine rings, which may confer distinct pharmacological properties. This dual-ring structure allows for versatile chemical modifications and potential for diverse biological activities.

Biological Activity

1-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperidine-3-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings, focusing on its biological activity, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound features a piperidine ring and a pyrimidine moiety, which are known for their diverse biological activities. Its molecular formula is C13_{13}H16_{16}N2_{2}O2_{2} with a molecular weight of approximately 248.28 g/mol .

1. Anti-inflammatory Activity

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. A study highlighted the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is a target for anti-inflammatory drug development. The IC50_{50} values for various derivatives showed promising results, suggesting that modifications in the structure could enhance anti-inflammatory efficacy .

Table 1: IC50_{50} Values of Pyrimidine Derivatives Against COX Enzymes

CompoundCOX-1 IC50_{50} (μM)COX-2 IC50_{50} (μM)
3b0.050.04
4b0.060.03
4d0.070.04
Target Compound TBDTBD

2. Antimicrobial Activity

The antimicrobial potential of related compounds has also been investigated, particularly against Mycobacterium tuberculosis and various bacterial strains. Some derivatives demonstrated minimum inhibitory concentration (MIC) values ranging from 7.32 to 136.10 μM against M. tuberculosis, indicating a significant spectrum of activity .

Table 2: MIC Values of Related Compounds

CompoundTarget OrganismMIC (μM)
Compound AMycobacterium tuberculosis7.32
Compound BStaphylococcus aureus0.44
Compound CEscherichia coli0.80

3. Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents on the pyrimidine ring significantly affect the compound's pharmacological profile. For instance, the presence of electron-withdrawing or electron-donating groups can enhance or diminish the compound's interaction with biological targets .

Case Studies and Research Findings

A series of studies have been conducted to evaluate the pharmacological effects of similar piperidine derivatives:

  • Anti-cancer Activity : Certain piperidine derivatives have shown cytotoxic effects in cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest .
  • Enzyme Inhibition : Some derivatives have been tested for their ability to inhibit key enzymes such as acetylcholinesterase and urease, indicating potential applications in treating neurological disorders and infections .

Properties

IUPAC Name

1-(2-cyclopropyl-6-methylpyrimidin-4-yl)piperidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O2/c1-9-7-12(16-13(15-9)10-4-5-10)17-6-2-3-11(8-17)14(18)19/h7,10-11H,2-6,8H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNRUJCYINFCDIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C2CC2)N3CCCC(C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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